

5-(Octadecyloxy)isophthalic Acid: A Comprehensive Technical Guide for Advanced Drug Development

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Compound of Interest

Compound Name: 5-(Octadecyloxy)isophthalic acid

CAS No.: 143294-86-4

Cat. No.: B120860

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This guide provides an in-depth exploration of **5-(Octadecyloxy)isophthalic acid**, a molecule of significant interest for researchers, scientists, and professionals in the field of drug development. Its unique amphiphilic nature, combining a hydrophilic dicarboxylic acid head with a long, lipophilic octadecyl tail, positions it as a versatile component in advanced formulation and delivery systems. This document will detail its physicochemical properties, provide a robust methodology for its synthesis and characterization, and explore its potential applications in modern pharmaceuticals.

Section 1: Physicochemical Properties and Molecular Characteristics

5-(Octadecyloxy)isophthalic acid, also known as 5-stearyloxyisophthalic acid, is a substituted aromatic dicarboxylic acid. Its molecular structure imparts amphiphilic properties, making it a candidate for self-assembling systems and as a functional excipient in drug formulations.

The molecular weight of **5-(Octadecyloxy)isophthalic acid** is 434.61 g/mol, with a molecular formula of C₂₆H₄₂O₅.^{[1][2]} Key identifiers and properties are summarized in the table below.

Property	Value	Source
Molecular Weight	434.61 g/mol	[1][2]
Molecular Formula	C ₂₆ H ₄₂ O ₅	[1]
CAS Number	143294-86-4	[1][3][4]
IUPAC Name	5-(octadecyloxy)benzene-1,3-dicarboxylic acid	[3][4]
Melting Point	157-161 °C	[2]
Boiling Point (Predicted)	587.3±35.0 °C	[2]
Density (Predicted)	1.036±0.06 g/cm ³	[2]
pKa (Predicted)	3.38±0.10	[2]

Section 2: Synthesis and Purification

The synthesis of **5-(Octadecyloxy)isophthalic acid** is most effectively achieved through a two-step process, beginning with the preparation of a suitable isophthalic acid precursor, followed by the attachment of the octadecyl tail via a Williamson ether synthesis. This method offers a high degree of control and scalability.

Synthesis of the Precursor: 5-Hydroxyisophthalic Acid

A common and practical precursor for the synthesis is 5-hydroxyisophthalic acid. This can be synthesized from commercially available starting materials, such as 5-bromoisophthalic acid.^[5] The process involves the hydrolysis of the bromo-substituent in an alkaline solution, catalyzed by a copper compound.^[5]

An alternative route to 5-hydroxyisophthalic acid involves the hydrolysis of its dimethyl ester, which is also commercially available.^[1]

Experimental Protocol: Synthesis of 5-Hydroxyisophthalic Acid from Dimethyl 5-hydroxyisophthalate^[1]

- Dissolve dimethyl 5-hydroxyisophthalate (e.g., 40 g, 19.03 mmol) in tetrahydrofuran (THF, 10 mL).
- Add an aqueous solution of lithium hydroxide (20 mL, 2 M).
- Stir the reaction mixture at 40 °C overnight.
- Remove the THF by distillation under reduced pressure.
- Adjust the pH of the remaining aqueous solution to approximately 2 with 6N hydrochloric acid to precipitate the product.
- Collect the precipitated 5-hydroxyisophthalic acid by filtration.
- Dry the product in a vacuum oven to yield a white solid.

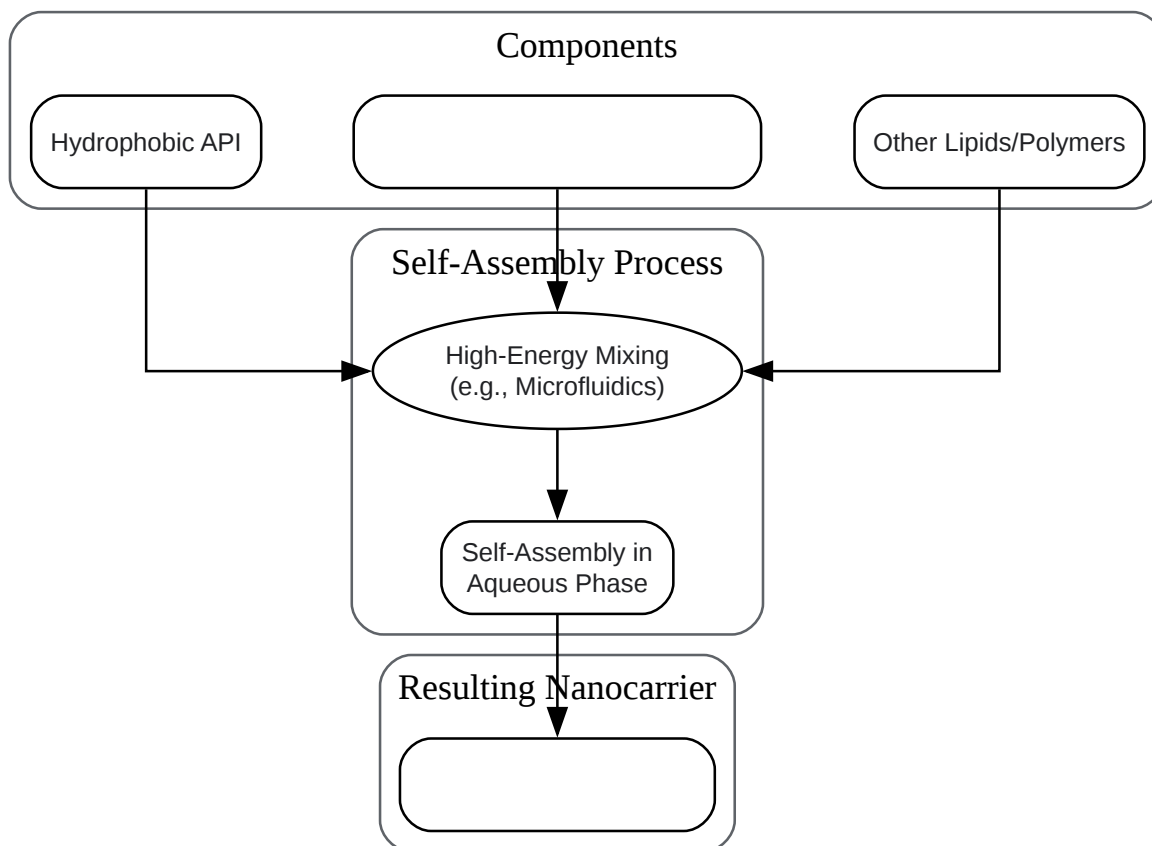
Williamson Ether Synthesis of 5-(Octadecyloxy)isophthalic Acid

The Williamson ether synthesis is a reliable method for forming the ether linkage between the phenolic hydroxyl group of 5-hydroxyisophthalic acid and the octadecyl chain.^[6] This SN₂ reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then attacks an alkyl halide.^{[6][7]} To avoid unwanted side reactions with the carboxylic acid groups, it is advisable to use the diester of 5-hydroxyisophthalic acid (e.g., dimethyl 5-hydroxyisophthalate) for the etherification, followed by hydrolysis of the ester groups.

Experimental Protocol: Synthesis of 5-(Octadecyloxy)isophthalic Acid

- Step 1: Etherification
 - In a round-bottom flask, dissolve dimethyl 5-hydroxyisophthalate in a suitable polar aprotic solvent such as dimethylformamide (DMF).

- Add a slight excess of a base, such as potassium carbonate, to deprotonate the phenolic hydroxyl group.
- Add 1-bromooctadecane (1-1.2 equivalents) to the reaction mixture.
- Heat the mixture with stirring (e.g., at 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and pour it into water.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude dimethyl 5-(octadecyloxy)isophthalate.
- Step 2: Hydrolysis
 - Dissolve the crude diester in a mixture of THF and an aqueous solution of a strong base (e.g., lithium hydroxide or sodium hydroxide).
 - Stir the mixture at an elevated temperature (e.g., 40-60 °C) overnight to ensure complete hydrolysis of the ester groups.
 - Remove the organic solvent under reduced pressure.
 - Dilute the remaining aqueous solution with water and acidify with a strong acid (e.g., hydrochloric acid) to a pH of approximately 2.
 - The product, **5-(Octadecyloxy)isophthalic acid**, will precipitate as a white solid.
 - Collect the solid by filtration, wash it thoroughly with water to remove any inorganic salts, and dry it under vacuum.



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Sources

- [1. 5-Hydroxyisophthalic acid synthesis - chemicalbook \[chemicalbook.com\]](#)
- [2. 5-\(OCTADECYLOXY\)ISOPHTHALIC ACID | 143294-86-4 \[chemicalbook.com\]](#)
- [3. 143294-86-4 | 5-\(Octadecyloxy\)isophthalic acid - AiFChem \[aifchem.com\]](#)
- [4. 5-Octadecyloxyisophthalic acid | C26H42O5 | CID 4623364 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [5. US5703274A - Process for the preparation of 5-hydroxyisophthalic acids - Google Patents \[patents.google.com\]](#)
- [6. jk-sci.com \[jk-sci.com\]](#)
- [7. masterorganicchemistry.com \[masterorganicchemistry.com\]](#)
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